molecular formula C13H16ClNO B595346 Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride CAS No. 185525-49-9

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

Cat. No.: B595346
CAS No.: 185525-49-9
M. Wt: 237.727
InChI Key: CGPCYJYORNBMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene moiety is fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of indene derivatives with piperidine under specific conditions. For instance, the reaction can be promoted by iodine in acetonitrile at elevated temperatures to yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPCYJYORNBMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738605
Record name Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185525-49-9
Record name Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.